molecular formula C13H11ClN2O3S B10973283 (3-Chloro-6-nitro-1-benzothiophen-2-yl)(pyrrolidin-1-yl)methanone

(3-Chloro-6-nitro-1-benzothiophen-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B10973283
M. Wt: 310.76 g/mol
InChI Key: VEWUXLGAIXYZPN-UHFFFAOYSA-N
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Description

(3-Chloro-6-nitro-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring This particular compound is characterized by the presence of a chloro and nitro group on the benzothiophene ring and a pyrrolidinyl group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-6-nitro-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the nitration of 3-chlorobenzothiophene to introduce the nitro group, followed by the introduction of the pyrrolidinyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-6-nitro-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could result in various substituted benzothiophenes.

Scientific Research Applications

(3-Chloro-6-nitro-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of (3-chloro-6-nitro-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone involves its interaction with specific molecular targets. The nitro and chloro groups can participate in various chemical interactions, while the pyrrolidinyl group can enhance the compound’s binding affinity to certain proteins or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)methanone
  • (3-Chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4-trimethyl-6-tritylquinolin-1-yl)methanone

Uniqueness

Compared to similar compounds, (3-chloro-6-nitro-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone is unique due to the presence of the pyrrolidinyl group, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C13H11ClN2O3S

Molecular Weight

310.76 g/mol

IUPAC Name

(3-chloro-6-nitro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C13H11ClN2O3S/c14-11-9-4-3-8(16(18)19)7-10(9)20-12(11)13(17)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2

InChI Key

VEWUXLGAIXYZPN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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